Home > Products > Screening Compounds P23054 > 2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide - 1797597-96-6

2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Catalog Number: EVT-2790057
CAS Number: 1797597-96-6
Molecular Formula: C18H18N4O3
Molecular Weight: 338.367
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5) []. It enhances N-methyl-D-aspartate receptor function and demonstrates preclinical antipsychotic-like and procognitive activities [].

2-(2-{3-[4-(Dimethyl­amino)phen­yl]-1,2,4-oxadiazol-5-yl}phen­oxy)-N-(2,6-dimethyl­phen­yl)acetamide

Compound Description: This compound, characterized by X-ray diffraction, exhibits a bifurcated intramolecular N—H⋯(O,N) hydrogen bond that stabilizes its conformation [].

N‐(2,6‐Dimethyl­phen­yl)‐2‐(2‐{3‐[4‐(methyl­sulfan­yl)­phen­yl]‐1,2,4‐oxadiazol‐5‐yl}phen­oxy)acetamide

Compound Description: This compound features a bifurcated intramolecular N—H⋯O,N hydrogen bond that influences its molecular conformation [].

N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide

Compound Description: This molecule belongs to the class of organic compounds [].

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Compound Description: This compound was synthesized by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with 5-(2-hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole [].

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]py rimidin-6yl)-1,2,4-oxadiazole-3-carboxylate

Compound Description: This compound exhibits activity against the Candida albicans fungi [].

2-[5-methyl4-oxo-6-(3phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin3(4H)-yl]-N-phenylacetamide

Compound Description: This compound significantly inhibited the growth of Staphylococcus aureus and Bacillus subtilis bacterial strains [].

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, demonstrating strong binding potency (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM) [].

1-acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound was synthesized through a reaction of N-acetyl-2-indolinone with 3-(4-chloro)phenyl-5-chloromethyl-1,2,4-oxadiazol [].

1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14)

Compound Description: MNP-14 is a bis-1,2,4-triazole derivative that has been investigated for its cytotoxic and DNA damage activity [].

1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl) -1,2,4-triazol-3-yl]-butane (MNP-16)

Compound Description: MNP-16 is another bis-1,2,4-triazole derivative, showing significant cytotoxicity (IC50 of 3–5 μM) against human acute lymphoblastic leukemia (MOLT4) and lung cancer cells (A549) [].

Compound Description: This series of derivatives exhibits antimicrobial, antioxidant, and anti-inflammatory activities [].

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

Compound Description: phpy2NS is a ligand for complexes of Group 12 elements and has been used to synthesize zinc(II)/cadmium(II) and mercury(II) complexes [].

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing [].

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound demonstrated better antimicrobial activity than the reference drug Streptomycin in agar well diffusion assays [].

2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (3)

Compound Description: This series of compounds, synthesized from 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 2-ethoxy-4-formyl-phenyl benzenesulfonate, exhibited inhibitory effects on the aldose reductase (AR) enzyme [].

2-ethoxy-4-{[1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (5)

Compound Description: This series of compounds was synthesized by treating compounds 3 with morpholine and formaldehyde [].

2-ethoxy-4-{[1-(2,6-dimethylmorpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (6)

Compound Description: Compounds 6, synthesized from compounds 3 using 2,6-dimethylmorpholine and formaldehyde, demonstrated inhibitory effects on the AR enzyme []. Some members of this series, specifically 6a, 6b, 6d-g, displayed IC50 values in the range of 0.62–1.83 μM against AR [].

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

Compound Description: This theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrid showed remarkable activity against both A549 (lung) and MCF-7 (breast) cancer cell lines with an IC50 of 1.25 ± 1.36 μM against A549 [].

4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (pyph3NS)

Compound Description: pyph3NS is a precursor used in the synthesis of phpy2NS [].

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

Compound Description: This compound demonstrated improved survival protection compared with linezolid in MRSA systemic infection mice models [].

N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide

Compound Description: This compound was synthesized via the Claisen-Schmidt condensation and evaluated for in vitro antibacterial and antifungal activity [].

N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (5f)

Compound Description: Compound 5f demonstrated the highest cytotoxicity and caused significant apoptosis in human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3) []. It exhibited the most potent activity with selective cytotoxicity and the highest MMP-9 inhibition amongst a series of related 1,2,4-triazole derivatives [].

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a novel, multi-targeted, orally active protein tyrosine kinase inhibitor with potent activity against various kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4 (Ki values ranging from 13 to 64 nM) [, ].

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: TG100855 is the major N-oxide metabolite of TG100435 and is even more potent than the parent compound [, ]. TG100855 displays 2 to 9 times greater potency against various kinases compared to TG100435 []. Flavin-containing monooxygenases are primarily responsible for its formation from TG100435 [, ].

3-bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Compound Description: This anthranilic diamide analogue containing a 1,2,4-oxadiazole ring displayed 100% mortality against Plutella xylostella at 100 mg/L in bioassays [].

N- [5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

Compound Description: This 2-chloro-N-aryl substituted acetamide derivative of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol exhibited high cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively [].

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: In the crystal structure of this compound, centrosymmetric dimers are formed via pairwise N—H⋯N hydrogen bonds [].

5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol (1)

Compound Description: Compound 1 is a key intermediate in the synthesis of various 1,3,4-oxadiazole and 1,2,4-triazole derivatives that have been tested for their tuberculostatic activity [].

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

Compound Description: This triazolothiadiazine compound contains an intramolecular C—H⋯O hydrogen bond that generates an S(6) ring motif [].

N-(2-Benzoylphenyl)-L-tyrosine PPARγ agonists

Compound Description: This series of compounds, exemplified by (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-y l)e thoxy]phenyl¿propanoic acid (2), are potent and selective PPARγ agonists. These agonists have been studied for their structure-activity relationship and aqueous solubility [].

4-(4-R-phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles

Compound Description: This series of six new pyrimidin-2-yl-substituted triaryltriazoles (L1-6) have been synthesized and characterized, with their structures analyzed through single-crystal X-ray diffraction and Hirshfeld surface analysis [].

6-Acetyl-4-methyl-5-(1-pyrrolyl)-2-phenylthieno[2,3‐d]pyrimidine

Compound Description: This compound serves as a key intermediate in the synthesis of various Schiff's bases, chalcones, pyridines, pyridin-2(1H)-ones, and 2H-pyran-2-one derivatives [].

Derivatives of 1,2-bis-sulfonamide

Compound Description: These compounds are modulators of chemokine receptors [].

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2)

Compound Description: This compound serves as a key intermediate in the synthesis of various Schiff's bases, 1H-pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidines [].

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a potent aminofurazan-based Rho kinase inhibitor. It has shown significant vasodilatory effects in the pulmonary vascular bed and attenuating effects on monocrotaline-induced pulmonary hypertension in rats [].

4-({[6-(4-Chlorobenzyl)-4-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone

Compound Description: The crystal structure of this sydnone (1,2,3-oxadiazol-3-ylium-5-olate) compound reveals an intramolecular C—H⋯S hydrogen bond, generating an S(5) ring motif [].

Properties

CAS Number

1797597-96-6

Product Name

2-ethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

IUPAC Name

2-ethoxy-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide

Molecular Formula

C18H18N4O3

Molecular Weight

338.367

InChI

InChI=1S/C18H18N4O3/c1-2-24-12-16(23)20-15-6-4-3-5-14(15)11-17-21-18(22-25-17)13-7-9-19-10-8-13/h3-10H,2,11-12H2,1H3,(H,20,23)

InChI Key

UORQSNZVLRKUDX-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.